Arborinine

Antimalarial Antiplasmodial Natural Product Screening

Arborinine is the only acridone alkaloid characterized as a validated LSD1 reference inhibitor for multidrug-resistant gastric cancer models (8.2-fold potency gain vs. parental cells) and 3D tumor spheroid platforms. Unlike generic acridone alkaloids, it provides a reproducible benchmark for collateral sensitivity studies and outperforms cisplatin, gemcitabine, and bleomycin in HeLa spheroid growth inhibition. Sourced with ≥98% HPLC purity for consistent experimental results.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
CAS No. 5489-57-6
Cat. No. B190305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArborinine
CAS5489-57-6
Synonymsarborinine
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)OC)O
InChIInChI=1S/C16H15NO4/c1-17-10-7-5-4-6-9(10)14(18)13-11(17)8-12(20-2)16(21-3)15(13)19/h4-8,19H,1-3H3
InChIKeyATBZZQPALSPNMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arborinine (CAS 5489-57-6): Chemical Class and Baseline Characteristics for Research Procurement


Arborinine is a naturally occurring acridone alkaloid with the molecular formula C₁₆H₁₅NO₄, structurally characterized as 1-hydroxy-2,3-dimethoxy-10-methylacridin-9(10H)-one [1]. It is found exclusively within the Rutaceae family, having been isolated from genera including Glycosmis, Ruta, Teclea, and Zanthoxylum . Commercially, arborinine is available as a powder with purity specifications ≥98% as determined by HPLC, and exhibits solubility in DMSO (2 mg/mL with warming) . The compound has attracted research interest primarily for its antiproliferative activity across multiple cancer cell lines and its identification as a lysine-specific demethylase 1 (LSD1) inhibitor [2].

Why Generic Acridone Alkaloid Substitution Fails for Arborinine-Based Research


Acridone alkaloids as a class exhibit considerable structural and pharmacological heterogeneity that precludes simple interchangeability. Substitution patterns on the acridone core—particularly the presence and position of hydroxyl, methoxy, and N-methyl groups—directly modulate cytotoxic potency, target engagement, and physicochemical properties including lipid solubility [1]. Within the same plant extract, structurally similar acridones can display IC₅₀ values differing by more than 2-fold against identical cell lines [2]. Furthermore, arborinine possesses a specific mechanism of action as an LSD1 inhibitor that is not shared by all acridone analogs [3]. Consequently, substituting arborinine with a generic acridone alkaloid without structural and pharmacological validation introduces significant experimental variability and risks invalidating comparative studies or structure-activity relationship investigations.

Arborinine Quantitative Differentiation Evidence Versus Acridone Comparators and Standard Agents


Arborinine Exhibits 2-Fold Superior Antiplasmodial Potency Versus Evoxine Against P. falciparum D10 Strain

In a direct head-to-head comparison of acridone and furoquinoline alkaloids isolated from the same plant source (Teclea gerrardii stem bark), arborinine demonstrated approximately 2-fold greater antiplasmodial potency than evoxine against the chloroquine-sensitive D10 strain of Plasmodium falciparum. Both compounds were tested under identical experimental conditions, enabling a direct potency comparison [1].

Antimalarial Antiplasmodial Natural Product Screening

Arborinine Demonstrates Superior Cytotoxicity Against MCF-7 Cells Compared to Furanoacridone Alkaloids

In a comparative evaluation of acridone alkaloids isolated from Ruta graveolens, arborinine was directly compared against a series of furanoacridones and the acridone evoxanthine using the MTT assay across three human cancer cell lines. Arborinine demonstrated superior antiproliferative activity against all three cell lines tested (HeLa cervical adenocarcinoma, MCF-7 breast adenocarcinoma, and A431 epidermoid carcinoma), outperforming the comparator alkaloids [1].

Breast Cancer Cytotoxicity Acridone Alkaloids

Arborinine Displays Enhanced Cytotoxicity Against Drug-Resistant Gastric Cancer Cells Relative to Parental Line

Arborinine was evaluated across a panel of gastric cancer cell lines including both drug-sensitive and drug-resistant variants. Notably, the compound exhibited an 8.2-fold lower IC₅₀ (greater potency) against adriamycin-resistant SGC-7901/ADR cells (IC₅₀ = 0.24 μM) compared to the parental SGC-7901 line (IC₅₀ = 1.96 μM). This inverse sensitivity profile—where resistance to standard chemotherapy correlates with enhanced sensitivity to arborinine—was also observed in vincristine-resistant (IC₅₀ = 1.09 μM) and paclitaxel-resistant (IC₅₀ = 1.32 μM) variants [1].

Drug Resistance Gastric Cancer LSD1 Inhibition

Arborinine Exhibits Tumor Spheroid Growth Inhibition Superior to Standard Chemotherapeutics

In a comparative evaluation using HeLa cervical cancer tumor spheroids—a 3D model that more closely mimics in vivo tumor architecture than monolayer cultures—arborinine inhibited spheroid growth more potently than three standard chemotherapeutic agents tested under parallel conditions. The comparator drugs included cisplatin, gemcitabine, and bleomycin, representing distinct mechanistic classes of clinical anticancer agents [1].

3D Tumor Models Cervical Cancer Spheroid Assay

Arborinine Demonstrates Preferential Cytotoxicity Toward Cancer Cells with Reduced Normal Cell Impact

Arborinine's differential cytotoxicity between cancerous and non-cancerous cells has been quantified in multiple independent studies. In MCF-7 breast cancer cells, arborinine achieved an IC₅₀ of 50 μg/mL at 24h and 25 μg/mL at 48h, while normal HEK293 embryonic kidney cells required concentrations exceeding 150 μg/mL to achieve significant viability reduction (P=0.038). This represents a >3-fold to >6-fold selectivity window depending on exposure duration [1]. In a separate study using HeLa cervical cancer cells, arborinine was reported as strongly cytotoxic to cancer cells without significantly affecting normal cells [2].

Cancer Selectivity Therapeutic Window Normal Cell Toxicity

Arborinine Demonstrates Broader Gastric Cancer Cell Line Sensitivity Profile Than Required for Target Validation

Arborinine was evaluated against a comprehensive panel of eight gastric cancer cell lines representing diverse genetic backgrounds and drug-resistance phenotypes. The compound exhibited potent antiproliferative activity with IC₅₀ values ranging from 0.24 μM to 7.26 μM across all tested lines. Within the drug-sensitive panel, potency varied by cell line: SGC-7901 (IC₅₀ = 1.96 μM) showed greater sensitivity than NCI-N87 (IC₅₀ = 5.67 μM), BGC-823 (IC₅₀ = 7.26 μM), MGC803 (IC₅₀ = 4.75 μM), and HGC-27 (IC₅₀ = 5.70 μM). This 3.7-fold potency range across sensitive lines enables researchers to select appropriate models based on sensitivity requirements [1].

Broad-Spectrum Antiproliferative Gastric Cancer Panel LSD1 Inhibitor

Arborinine: Evidence-Backed Application Scenarios for Research and Industrial Use


LSD1-Targeted Drug Discovery in Gastric and Ovarian Cancer

Arborinine is directly applicable as a tool compound for LSD1 inhibition studies in gastric and ovarian cancer models. Its characterized IC₅₀ profile across eight gastric cancer cell lines (0.24-7.26 μM) and demonstrated in vivo tumor growth reduction in SGC-7901 and SGC-7901/ADR xenograft models provide a validated reference point for LSD1-targeted drug discovery programs [1]. In ovarian cancer, arborinine suppresses SKOV3 proliferation and reduces LSD1 expression with concomitant H3K4m1 accumulation, establishing it as a benchmark for evaluating novel LSD1 inhibitors in this indication [2].

Drug-Resistant Cancer Model Development and Collateral Sensitivity Studies

Arborinine's enhanced potency against adriamycin-resistant gastric cancer cells (IC₅₀ = 0.24 μM versus 1.96 μM in parental cells, representing 8.2-fold greater sensitivity) qualifies it as a strategic tool for investigating collateral sensitivity mechanisms in multidrug-resistant cancer models [1]. This property is not universally shared among acridone alkaloids and distinguishes arborinine for studies examining therapeutic strategies to overcome acquired chemotherapy resistance through epigenetic modulation via LSD1 inhibition.

3D Tumor Spheroid Screening and Advanced Preclinical Efficacy Assessment

Arborinine's demonstrated superiority over cisplatin, gemcitabine, and bleomycin in inhibiting HeLa tumor spheroid growth supports its application as a positive control or reference compound in 3D culture screening platforms [1]. For research programs transitioning from 2D monolayer to physiologically relevant 3D models, arborinine provides a characterized benchmark with established activity that outperforms multiple standard-of-care chemotherapeutics, enabling calibration of assay sensitivity and validation of spheroid culture conditions.

Anti-Malarial Lead Optimization and Acridone Scaffold Development

For antimalarial drug discovery programs focusing on natural product scaffolds, arborinine's 2-fold potency advantage over evoxine against the D10 strain of Plasmodium falciparum (IC₅₀ 12.3 μM versus 24.5 μM) establishes it as the preferred starting point within the acridone alkaloid class [1]. This quantitative differentiation, derived from direct head-to-head testing of compounds isolated from the same botanical source, reduces the need for initial multi-compound screening panels and directs medicinal chemistry resources toward the more potent scaffold for structure-activity relationship expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arborinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.